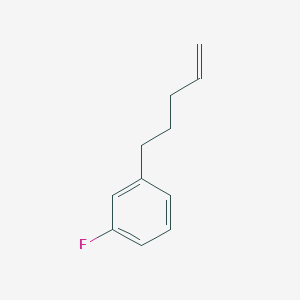

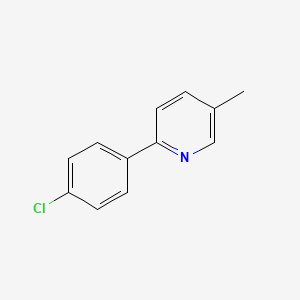

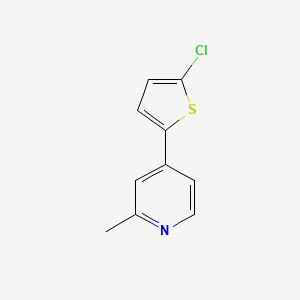

2-(4-氯苯基)-5-甲基吡啶

描述

2-(4-Chlorophenyl)-5-methylpyridine, also known as CP-55,940, is a synthetic cannabinoid that has been widely studied for its potential therapeutic applications. This compound is a potent agonist of the cannabinoid receptor CB1, which is primarily found in the central nervous system. CP-55,940 has been shown to have a variety of effects on the body, including analgesic, anti-inflammatory, and neuroprotective effects.

科学研究应用

1. Tetraazaporphyrinato Ruthenium (II) Complexes

2-(4-Chlorophenyl)-5-methylpyridine衍生物被用于合成四氮杂卟啉基钌(II)配合物。这些配合物具有不寻常的键合系统和四价硫原子,已被研究其独特的结构和电化学性质(Kimura et al., 2011)。

2. 复合物形成中的多晶形态

研究表明,4-甲基吡啶,即2-(4-氯苯基)-5-甲基吡啶的衍生物,在与其他化合物形成复合物时可能表现出多晶形态。例如,当与氘代五氯酚结合时,会产生不同的晶体结构,这种现象归因于氢键强度的变化(Zhou et al., 2004)。

3. 光物理和计算研究

另一个应用是研究化合物的光物理性质和计算研究。例如,2-(4-氯苯基)-5-甲基吡啶的衍生物已被用于研究分子几何构型、化学反应性和电子性质,有助于我们了解它们在各个领域潜在应用(Velraj et al., 2015)。

4. 新型抗惊厥药物的合成

2-(4-氯苯基)-5-甲基吡啶化合物已参与合成新型抗惊厥药物。这些化合物表现出显著的抗惊厥活性,并为开发治疗药物提供了新途径(Mangaiyarkarasi & Kalaivani, 2013)。

作用机制

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as chlorfenapyr, work by disrupting the production of adenosine triphosphate . Specifically, oxidative removal of the N-ethoxymethyl group of Chlorfenapyr by mixed function oxidases forms a compound that uncouples oxidative phosphorylation at the mitochondria, resulting in disruption of production of ATP, cellular death, and ultimately organism mortality .

Biochemical Pathways

Compounds with similar structures, such as chlorfenapyr, affect the isoprenoid pathway . They alter the levels of plant hormones by inhibiting gibberellin synthesis and increasing cytokinins level, leading to a reduction in stem elongation .

Pharmacokinetics

For example, the drug-like properties (in vitro microsomal stability, microsomal/plasma protein binding, kinetic solubility, lipophilicity, and passive permeability) and pharmacokinetic parameters of some compounds were evaluated after intravenous and oral administration to male C57BL/6 mice . These compounds showed markedly improved kinetic solubilities compared to their parental compounds and were metabolically stable in vitro .

Result of Action

Indole derivatives, which have a similar structure, possess various biological activities . These activities create interest among researchers to synthesize a variety of indole derivatives .

Action Environment

Due to the widespread application of Chlorfenapyr and its degradation properties, some adverse effects, including pest resistance and environmental toxicity, have occurred .

属性

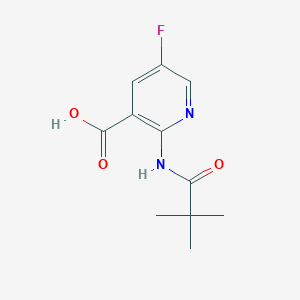

IUPAC Name |

2-(4-chlorophenyl)-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN/c1-9-2-7-12(14-8-9)10-3-5-11(13)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMNDMOVHHMUKTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenyl)-5-methylpyridine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1391911.png)

![1-(6-Iodo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B1391912.png)

![7-Iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-8-ol](/img/structure/B1391917.png)

![8-((Trimethylsilyl)ethynyl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1391920.png)

![Tert-butyl 5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1391922.png)

![Ethyl 6-chloropyrazolo[1,5-A]pyrimidine-2-carboxylate](/img/structure/B1391927.png)